1,1,2-Triphenylhydrazine
Description
1,1,2-Triphenylhydrazine is a tri-substituted hydrazine derivative characterized by three phenyl groups attached to a hydrazine backbone. It serves as a precursor for synthesizing hydrazyl free radicals, which exhibit redox and acid-base properties . The compound’s electronic structure is influenced by the electron-withdrawing/donating effects of phenyl substituents, which modulate its acidity and stability. Studies using equilibrium acidity measurements in DMSO reveal that this compound has a pKHA value distinct from simpler hydrazines like phenylhydrazine and 1,2-diphenylhydrazine . Its homolytic bond dissociation energy (BDE) for the N−H bond is estimated to be ~73.3 kcal/mol, reflecting moderate radical stability .
Properties
CAS No. |
606-88-2 |
|---|---|
Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1,1,2-triphenylhydrazine |
InChI |
InChI=1S/C18H16N2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H |
InChI Key |
BGZVBIAMRYGGSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Properties of 1,1,2-Triphenylhydrazine and Analogues
*Derived from linear free-energy relationships in .
- Acidity and Radical Stability : The introduction of a third phenyl group in this compound increases steric hindrance and electron delocalization, raising its pKHA compared to 1,2-diphenylhydrazine (23.06 vs. 21.8) . This enhances its stability as a radical intermediate.
- Oxidative Behavior : Unlike 1,2-diphenylhydrazine, which rapidly oxidizes in aerobic environments to form benzidine derivatives , this compound’s additional phenyl group slows oxidation, making it more suitable for controlled radical reactions .
Substituent Effects on Reactivity
- Electron-Withdrawing Groups : Fluorinated derivatives like [2-(Trifluoromethyl)phenyl]hydrazine exhibit higher oxidative stability due to the −CF3 group’s electron-withdrawing effect, but their BDEs remain uncharacterized .
- Electron-Donating Groups : Substituted phenylhydrazines with −OCH3 or −NH2 show lower pKHA values than this compound, favoring proton donation in acidic environments .
Environmental and Toxicological Profiles
- 1,2-Diphenylhydrazine: Classified as environmentally labile due to rapid aerobic oxidation. Limited data exist on its bioavailability or toxicity, though it is suspected to degrade into carcinogenic benzidine .
- This compound: No comprehensive toxicological studies are available, but its slower oxidation rate suggests reduced environmental persistence compared to 1,2-diphenylhydrazine .
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